molecular formula C11H14N2O4 B2922176 Ethyl 4-nitro-L-phenylalanine CAS No. 34276-53-4

Ethyl 4-nitro-L-phenylalanine

Cat. No. B2922176
CAS RN: 34276-53-4
M. Wt: 238.243
InChI Key: BNIKYBDDYIQCEB-JTQLQIEISA-N
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Description

Ethyl 4-nitro-L-phenylalanine is a chemical compound with the CAS Number: 34276-53-4 . It has a molecular weight of 238.24 and its IUPAC name is ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate . It is used as a building block in the synthesis of chemokine (C-C motif) receptor 3 (CCR3) antagonists, as well as α4β1 (VLA-4) integrin antagonists .


Synthesis Analysis

A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P®) as a coupling reagent . The resultant compounds were screened for antimicrobial and antioxidant activities .


Molecular Structure Analysis

The molecular formula of Ethyl 4-nitro-L-phenylalanine is C11H14N2O4 . Its InChI Code is 1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1 . The SMILES representation is CCOC(=O)C(CC1=CC=C(C=C1)N+[O-])N .


Chemical Reactions Analysis

The synthesis of Ethyl 4-nitro-L-phenylalanine involves nitration of L-phenylalanine, followed by Fischer esterification . The resultant ethyl ester’s amino group is then protected with phthalic anhydride .


Physical And Chemical Properties Analysis

Ethyl 4-nitro-L-phenylalanine is a solid with a boiling point of 372.1°C at 760 mmHg . and is stored at 4°C, protected from light .

Safety and Hazards

The safety information for Ethyl 4-nitro-L-phenylalanine includes several hazard statements: H302, H312, H315, H319, H335 . Precautionary statements include P261, P280, P305+P351+P338 . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIKYBDDYIQCEB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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